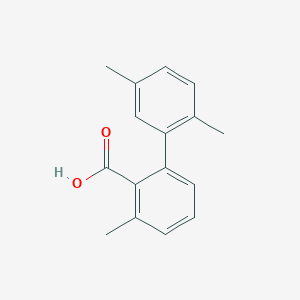![molecular formula C6H4ClN3O2 B14038321 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with an appropriate oxazinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazino[2,3-B][1,4]oxazine: Similar in structure but lacks the chlorine atom.
2H-Pyrazino[2,3-B][1,4]oxazin-3(4H)-one: Similar core structure without the chlorine substitution.
Chloropyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is unique due to the presence of both the pyrazine and oxazine rings, as well as the chlorine substitution. This combination of features imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C6H4ClN3O2 |
|---|---|
分子量 |
185.57 g/mol |
IUPAC名 |
6-chloro-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
InChIキー |
BZTYGYDSIJOIJQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC(=CN=C2O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
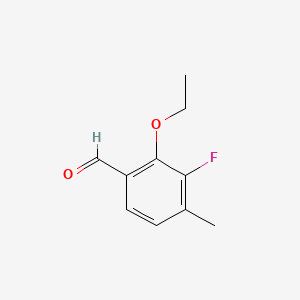
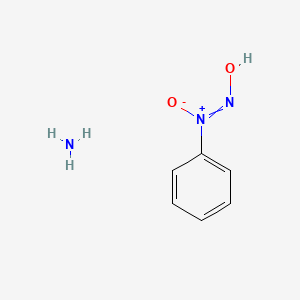


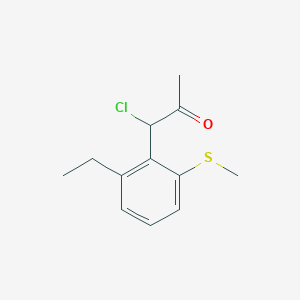


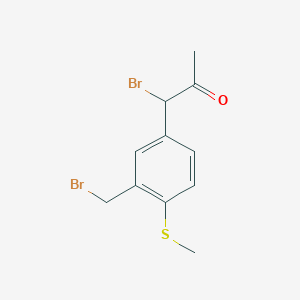
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
